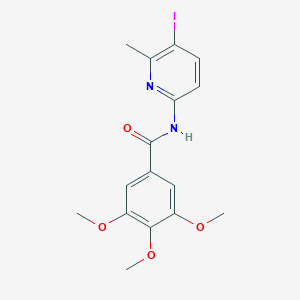
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide, also known as ITB, is a chemical compound that has been studied extensively for its potential use in scientific research. ITB is a derivative of benzamide and is known to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is known to bind to the active site of PKC and PLC, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between the compound and the enzyme.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis. N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is its specificity for PKC and PLC, which allows researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is its relatively low potency compared to other inhibitors of these enzymes. This may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent inhibitors of PKC and PLC based on the structure of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. Another area of interest is the use of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide in combination with other drugs to enhance its effectiveness in treating cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide.
Méthodes De Synthèse
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 5-iodo-6-methyl-2-pyridinecarboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase C (PLC). These enzymes play important roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has the potential to be used as a tool to study these processes in more detail.
Propriétés
Formule moléculaire |
C16H17IN2O4 |
|---|---|
Poids moléculaire |
428.22 g/mol |
Nom IUPAC |
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H17IN2O4/c1-9-11(17)5-6-14(18-9)19-16(20)10-7-12(21-2)15(23-4)13(8-10)22-3/h5-8H,1-4H3,(H,18,19,20) |
Clé InChI |
PPUBJLBNPMICMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244686.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244700.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244701.png)